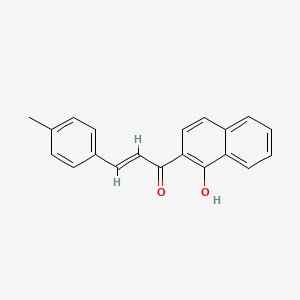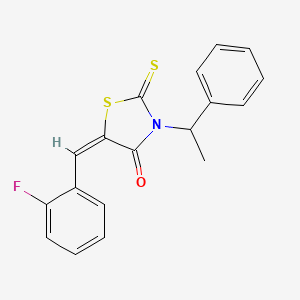![molecular formula C14H11BrN2O3 B5380678 N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide](/img/structure/B5380678.png)
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-3-bromobenzamide, commonly known as FR901464, is a natural product isolated from the fermentation broth of the bacterium Pseudomonas aeruginosa. It is a potent inhibitor of splicing, a crucial step in the expression of eukaryotic genes. FR901464 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Mecanismo De Acción
FR901464 is a potent inhibitor of splicing, a crucial step in the expression of eukaryotic genes. Splicing is the process by which introns are removed from pre-mRNA and exons are joined together to form mature mRNA. FR901464 specifically inhibits the splicing factor SF3B1, which is essential for the recognition of the branchpoint sequence in pre-mRNA. Inhibition of SF3B1 leads to the accumulation of unspliced pre-mRNA, which triggers the activation of the RNA surveillance pathway and ultimately leads to apoptosis.
Biochemical and Physiological Effects
FR901464 has been shown to induce apoptosis in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to sensitize cancer cells to radiation therapy, which can enhance the efficacy of treatment. In addition, FR901464 has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus. However, the exact biochemical and physiological effects of FR901464 are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FR901464 is a complex molecule that is difficult to synthesize, which can be a limitation for lab experiments. However, the semi-synthesis approach has made it more practical to produce FR901464 in larger quantities. In addition, FR901464 has shown promising results in preclinical studies as an anticancer and antiviral agent, which makes it an attractive candidate for further research.
Direcciones Futuras
There are several future directions for the study of FR901464. One direction is to further investigate its potential as an anticancer agent. Clinical trials are needed to determine its safety and efficacy in humans. Another direction is to investigate its potential as an antiviral agent. FR901464 has shown promise in inhibiting the replication of several viruses, but more research is needed to determine its effectiveness in vivo. Finally, the mechanism of action of FR901464 is still not fully understood, and more research is needed to elucidate its molecular targets and downstream effects.
Métodos De Síntesis
FR901464 is a complex natural product that is difficult to synthesize. Several synthetic approaches have been developed, including total synthesis and semi-synthesis. The total synthesis of FR901464 involves the construction of the entire molecule from simple starting materials. The semi-synthesis approach involves the modification of a natural product precursor to produce FR901464. Both approaches have been successful in producing FR901464, but the semi-synthesis approach is more practical due to the complexity of the molecule.
Aplicaciones Científicas De Investigación
FR901464 has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to radiation therapy. FR901464 has also been studied for its potential as an antiviral agent. It has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Propiedades
IUPAC Name |
N-[(Z)-3-amino-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-4-1-3-9(7-10)14(19)17-12(13(16)18)8-11-5-2-6-20-11/h1-8H,(H2,16,18)(H,17,19)/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQLABRDEJTQEV-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CC=CO2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(propylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5380611.png)

![N-(2-isopropylphenyl)-2-{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5380622.png)
![3-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5380627.png)
![N,N,4-triethyl-3-phenyl-3a,4,9,9a-tetrahydro-3H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B5380635.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5380639.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5380650.png)
![1,1'-(1,2-ethanediyl)bis(4,6-dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5380651.png)
![7-[(methylthio)acetyl]-N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5380656.png)
![N-(3-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5380672.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)


